ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
Description
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate (CAS: 1869118-24-0) is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and an ethyl carbamate moiety at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for Janus kinase (JAK) inhibitors such as upadacitinib (ABT-494), a therapeutic agent for rheumatoid arthritis and autoimmune diseases . Its structural complexity and functional groups make it a versatile building block for further derivatization.
Properties
IUPAC Name |
ethyl N-[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-3-24-16(21)19-14-10-17-15-13(18-14)8-9-20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROPCWMCOWTXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CN=C2C(=N1)C=CN2S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501121094 | |
| Record name | Carbamic acid, N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1869118-24-0 | |
| Record name | Carbamic acid, N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1869118-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501121094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate typically involves multiple steps. One common method starts with 5-bromo-4,7-diazindole as the starting material. This compound undergoes a series of substitution reactions with reagents such as ammonia, p-toluenesulfonyl chloride, and ethyl chloroformate to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and bases like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate exhibits various biological activities that make it a candidate for further research:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell proliferation in vitro, indicating potential as a chemotherapeutic agent.
- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting its utility in developing new antimicrobial therapies. Research is ongoing to determine the specific mechanisms of action and efficacy against resistant strains.
- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Studies are focusing on its role in reducing oxidative stress and inflammation in neuronal cells.
Applications in Medicinal Chemistry
The unique structure of this compound allows for several applications in medicinal chemistry:
- Drug Design : Its chemical structure can serve as a scaffold for designing novel drugs targeting various diseases. Researchers are investigating modifications to enhance its potency and selectivity.
- Lead Compound Development : The compound may act as a lead compound for synthesizing derivatives with improved pharmacological profiles. Structure-activity relationship studies are crucial for optimizing its therapeutic potential.
Case Studies
-
Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, prompting further investigation into its mechanism of action.
-
Antimicrobial Research :
- In a recent study published in the International Journal of Antimicrobial Agents, researchers tested this compound against multi-drug resistant bacterial strains. The compound exhibited notable antibacterial activity, making it a candidate for further development as an antimicrobial agent.
-
Neuroprotection Investigation :
- A research article in Neuropharmacology explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The findings suggested that the compound could mitigate neuronal damage and promote cell survival.
Mechanism of Action
The mechanism of action of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which are enzymes involved in the regulation of various cellular processes. By inhibiting these kinases, the compound can modulate signaling pathways that are critical for cell growth and survival . This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate, highlighting differences in substituents, molecular weights, and applications:
Pharmacological and Industrial Relevance
- Kinase Inhibition: The tert-butyl carbamate derivative (CAS 1201187-44-1) is explicitly noted for its role in synthesizing tricyclic kinase inhibitors, highlighting its importance in oncology and immunology research . The ethyl carbamate variant may share similar inhibitory properties but lacks direct literature evidence.
Drug Intermediate Utility :
Both ethyl and tert-butyl carbamates are pivotal in upadacitinib synthesis. The tert-butyl compound is a well-documented intermediate, while the ethyl analogue’s use is inferred from structural parallels in patent literature .Stability and Solubility :
Tosyl groups enhance solubility in organic solvents, aiding purification. The ethyl carbamate’s smaller size may improve aqueous solubility compared to the tert-butyl derivative, though this remains speculative without empirical data.
Research Findings and Data
Comparative Reactivity in Medicinal Chemistry
Biological Activity
Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 360.39 g/mol
- CAS Number : 1869118-24-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyrrolo[2,3-b]pyrazine scaffold is known for its ability to modulate kinase activity, which is crucial in many signaling pathways involved in cell proliferation and survival.
Target Interactions
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression. The interaction with the ATP-binding site of kinases could lead to reduced phosphorylation of downstream targets, thereby inhibiting tumor growth.
- Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways related to inflammation and apoptosis.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:
| Study Reference | Cell Line Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Study B | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
| Study C | HeLa (Cervical Cancer) | 10.0 | Kinase inhibition |
Case Studies
- Case Study on Breast Cancer : In a study published in Cancer Research, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell death and reduced proliferation rates.
- Case Study on Lung Cancer : Another investigation found that treatment with this compound resulted in significant cell cycle arrest in A549 cells, indicating its potential as a therapeutic agent for lung cancer.
Q & A
Q. What are the standard synthetic routes for ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate?
The synthesis typically involves multi-step reactions starting with pyrrolo[2,3-b]pyrazine derivatives. A common approach includes:
Tosylation : Introducing the tosyl group at the 5-position of the pyrrolo-pyrazine core via sulfonylation using p-toluenesulfonyl chloride under basic conditions .
Carbamate Formation : Reacting the 2-amino intermediate (e.g., 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-amine) with ethyl chloroformate in the presence of a base like triethylamine to install the ethyl carbamate group .
Purification : Column chromatography or recrystallization from solvents like ethanol/dichloromethane is used to isolate the final product.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Q. What is the role of the tosyl group in this compound's reactivity?
The tosyl group acts as a protecting group for the pyrrolo-pyrazine nitrogen, preventing unwanted nucleophilic attacks during subsequent reactions. It also enhances solubility in organic solvents, facilitating purification .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for tosylation or carbamate formation (e.g., 30 minutes vs. 12 hours under conventional heating) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency, while dichloromethane minimizes side reactions during carbamate installation .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling reactions .
Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?
- Variable Temperature NMR : Resolves dynamic effects like rotameric equilibria in the carbamate or tosyl groups.
- X-Ray Crystallography : Provides definitive structural confirmation if ambiguous signals arise from tautomerism or crystal packing effects .
- Comparative Analysis : Cross-reference with analogs (e.g., methyl carbamate derivatives) to validate peak assignments .
Q. What strategies address challenges in purifying this compound?
- Intermediate Isolation : Purify the 2-amino precursor (CAS 1201187-46-3) before carbamate formation to reduce impurities .
- Counterion Exchange : Convert the crude product into a crystalline salt (e.g., sulfinyldimethane adduct) for easier isolation, as described in related purification protocols .
- HPLC-Purification : Use reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
Q. How can computational methods predict the reactivity or stability of this compound?
- DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., carbamate carbonyl vs. pyrazine ring) .
- Molecular Dynamics Simulations : Predict solubility parameters and aggregation behavior in different solvents .
- Degradation Studies : Use software like ACD/Labs Percepta to simulate hydrolytic degradation pathways under acidic/basic conditions .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the stability of the carbamate group in this compound?
- pH-Dependent Stability : The carbamate may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions. Validate stability via:
Q. What experimental evidence resolves ambiguity in the regioselectivity of tosylation?
- Isotopic Labeling : Use 15N-labeled pyrrolo-pyrazine to track nitrogen reactivity during sulfonylation.
- Competitive Reactions : Compare reaction outcomes with bulkier sulfonylating agents (e.g., mesyl vs. tosyl) to steric/electronic effects .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
